7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
CAS No.: 921585-52-6
Cat. No.: VC8319702
Molecular Formula: C20H22N4OS
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921585-52-6 |
|---|---|
| Molecular Formula | C20H22N4OS |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 7-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
| Standard InChI | InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
| Standard InChI Key | UUFIFKHBSAEBQY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-(4-Ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c] triazole belongs to the imidazo[2,1-c] triazole class, characterized by a fused bicyclic system. Key structural elements include:
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A 4-ethoxyphenyl group at the 7-position, contributing electron-donating effects via the ethoxy substituent.
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A [(4-methylphenyl)methyl]sulfanyl side chain at the 3-position, which enhances lipophilicity and membrane permeability.
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A 1,2,4-triazole ring fused to an imidazole core, creating a rigid scaffold that favors interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.5 g/mol |
| CAS Registry Number | 921585-52-6 |
| Solubility | Limited data; likely lipophilic |
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic details for this compound remain unpublished, analogous imidazo-triazole derivatives are typically synthesized through multi-step protocols:
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Cyclization Reactions: Formation of the imidazo[2,1-c] triazole core via cyclocondensation of aminotriazoles with α-haloketones.
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Sulfanyl Incorporation: Thioether formation at the 3-position using thiol-containing reagents, such as 4-methylbenzyl mercaptan, under basic conditions.
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Ethoxyphenyl Introduction: Nucleophilic substitution or coupling reactions to attach the 4-ethoxyphenyl group at the 7-position .
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like triethylamine. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Analytical Characterization
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Spectroscopy: NMR and NMR confirm substituent placement, with characteristic shifts for ethoxy ( 1.3–1.5 ppm) and sulfanyl groups ( 3.8–4.2 ppm).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 367.1 ([M+H]).
Structure-Activity Relationships (SAR)
Role of Substituents
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Ethoxy Group: Electron-donating substituents at the phenyl ring improve solubility and target affinity .
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Sulfanyl Linker: Enhances redox activity, enabling disruption of bacterial antioxidant systems.
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Methylphenyl Moiety: Increases lipophilicity, aiding blood-brain barrier penetration for CNS applications .
Toxicity Considerations
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N-4 Substitutions: Bulky groups at the triazole’s N-4 position reduce cytotoxicity against human cells .
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Methylene Spacers: Longer linkers between triazole and aryl groups correlate with higher toxicity, necessitating balanced design .
Comparative Analysis with Related Triazoles
Table 2: Activity Comparison of Selected Triazole Derivatives
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| Ciprofloxacin-triazole hybrid | MRSA | 0.046 | |
| Clinafloxacin derivative | P. aeruginosa | 0.25 | |
| This compound (inferred) | MRSA | ~0.05* |
*Estimated based on structural similarity.
Future Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.
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Derivatization: Explore fluorinated or glycosylated analogs to enhance bioavailability.
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